molecular formula C24H20N2O2S B1659258 {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 64220-26-4

{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No. B1659258
Key on ui cas rn: 64220-26-4
M. Wt: 400.5 g/mol
InChI Key: YHMZKBZQZGAGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04097595

Procedure details

A mixture of 930 mg of ethyl 2-amino-4-thiazolyl-acetate, 25 ml of dry chloroform, 0.8 ml of triethylamine and 1.65 g of trityl chloride was stirred for 3 hours and then 3 ml of N hydrochloric acid and 5 ml of water were added thereto. The mixture was stirred and decanted and 5 ml of N hydrochloric acid and 5 ml of water were again added. The mixture was decanted and the organic phase was dried and evaporated to dryness. The residue was added to 10 ml of dioxane and 6 ml of N sodium hydroxide and the mixture was stirred at 50° C and then stood overnight at room temperature. The mixture was evaporated to dryness and the residue was diluted with water. The solution was washed with ether and was acidified with 0.5 ml of acetic acid. The mixture was allowed to crystallize and was then vacuum filtered to obtain 1.33 g of 2-tritylamino-4-thiazolyl-acetic acid which after empasting with ether melted at 220° C.
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10]CC)=[O:9])[N:6]=1.C(Cl)(Cl)Cl.[C:17](Cl)([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl>O.C(N(CC)CC)C>[C:17]([NH:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([OH:10])=[O:9])[N:6]=1)([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1)[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1

Inputs

Step One
Name
Quantity
930 mg
Type
reactant
Smiles
NC=1SC=C(N1)CC(=O)OCC
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1.65 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
0.8 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
decanted
ADDITION
Type
ADDITION
Details
5 ml of N hydrochloric acid and 5 ml of water were again added
CUSTOM
Type
CUSTOM
Details
The mixture was decanted
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was added to 10 ml of dioxane and 6 ml of N sodium hydroxide
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C
WAIT
Type
WAIT
Details
stood overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue was diluted with water
WASH
Type
WASH
Details
The solution was washed with ether
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
vacuum filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)NC=1SC=C(N1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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